molecular formula C12H14OS B8621478 1-Propanone, 1-(2,3-dihydro-2-methylbenzo[b]thien-5-yl)- CAS No. 58981-28-5

1-Propanone, 1-(2,3-dihydro-2-methylbenzo[b]thien-5-yl)-

Cat. No. B8621478
CAS RN: 58981-28-5
M. Wt: 206.31 g/mol
InChI Key: DGGWVHUURDGHOV-UHFFFAOYSA-N
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Patent
US04638070

Procedure details

To 0.15M of aluminum chloride, 0.11M of propionyl chloride and 150 ml of 1,2-dichloroethylene, 0.1M of 2-methyl2,3-dihydrobenzo[b]-thiophene (prepared according to method of Petropoulos, J. Am. Chem. Soc., 75, 1130, 1953) are added slowly, temperature being maintained at ±10° C. After addition, the mixture is still stirred for 3 hours at room temperature, then a mixture of ice and HCl is added. The mixture is extracted with 1,2-dichloroethylene, dried on MgSO4 and solvent is evaporated. The oily residue as stripped in vacuum. 14 gr. of 5-propionyl-2-methyl-2,3-dihydrobenzo[b]thiophene are so obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[C:5](Cl)(=[O:8])[CH2:6][CH3:7].[CH3:10][CH:11]1[S:15][C:14]2[CH:16]=[CH:17][CH:18]=[CH:19][C:13]=2[CH2:12]1.Cl>ClC=CCl>[C:5]([C:18]1[CH:17]=[CH:16][C:14]2[S:15][CH:11]([CH3:10])[CH2:12][C:13]=2[CH:19]=1)(=[O:8])[CH2:6][CH3:7] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1CC2=C(S1)C=CC=C2
Name
Quantity
150 mL
Type
solvent
Smiles
ClC=CCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
the mixture is still stirred for 3 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
ADDITION
Type
ADDITION
Details
is added
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with 1,2-dichloroethylene
CUSTOM
Type
CUSTOM
Details
dried on MgSO4 and solvent
CUSTOM
Type
CUSTOM
Details
is evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(CC)(=O)C1=CC2=C(SC(C2)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.